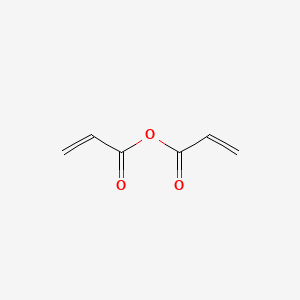

Acrylic anhydride

Overview

Description

Acrylic anhydride, also known as propenoic anhydride, is a chemical compound with the molecular formula C6H6O3. It is a colorless to pale yellow liquid that is highly reactive and used primarily as an esterifying agent. This compound is essential in the preparation of specialty acrylate, acrylamide monomers, and acrylic resin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acrylic anhydride can be synthesized through various methods. One common method involves the reaction of acrylic acid with acetylene and nickel carbonyl in an inert solvent medium. This reaction requires adequate agitation or dispersion of the gas through the liquid medium . Another method involves the reaction of acrylic acid with acetic anhydride under reduced pressure to yield this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced using batch reaction distillation processes. This method improves efficiency compared to traditional synthesis reactions but still faces challenges such as high energy consumption and by-product formation .

Chemical Reactions Analysis

Nickel Carbonyl-Mediated Reaction

Reacting acrylic acid with acetylene and nickel carbonyl in an inert solvent (e.g., ethylene dichloride) at 40–50°C yields acrylic anhydride with 83–88% efficiency . This method leverages nickel acrylate precipitation for easy separation.

Key Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethylene dichloride |

| Temperature | 40–50°C |

| Catalyst | Nickel carbonyl |

| Yield | 83–88% |

Sodium Acrylate Route

Benzoyl chloride reacts with sodium acrylate to form this compound, though this method shows lower efficiency (~56% crude yield ) and requires vacuum filtration .

Reactivity with Amines

This compound reacts with diamines to form N-dialkylaminoalkylacrylamides, critical in polymer crosslinking.

Example Reaction:

Dimethylaminoneopentylamine reacts with this compound in toluene at 75°C under oxygen, yielding 82–90% N-dialkylaminoalkylacrylamide . Oxygen inhibits polymerization during the reaction.

Mechanism :

Esterification with Alcohols

This compound esterifies alcohols to produce acrylate esters, widely used in coatings and adhesives.

General Protocol :

-

React with alcohol in pyridine (base) at 60–80°C.

-

Yields depend on steric hindrance and alcohol nucleophilicity .

Example :

Methanol reacts with this compound to form methyl acrylate:

Polymerization Behavior

This compound undergoes radical polymerization to form cyclic oligomers or crosslinked polymers. Its reactivity is modulated by electron-withdrawing effects, akin to maleic anhydride but with distinct regioselectivity .

Key Features :

-

Inhibitors : Hydroquinone or phenothiazine (0.25% wt) prevent premature polymerization .

-

Thermal Stability : Decomposes above 85°C, requiring controlled conditions .

Ethenolysis with Maleic Acid

In a biobased route, ethenolysis of maleic acid (derived from maleic anhydride) using Ru catalysts produces acrylic acid with >99% yield under optimized conditions (0.2 M concentration, 60°C) . Direct ethenolysis of maleic anhydride is ineffective due to equilibrium constraints.

Reaction Scheme :

Comparison of Synthetic Methods

| Method | Yield (%) | By-Products | Industrial Viability |

|---|---|---|---|

| Nickel Carbonyl | 83–88 | Nickel acrylate | High |

| Sodium Acrylate | ~56 | Benzoyl derivatives | Moderate |

Scientific Research Applications

Polymer Production

Acrylic anhydride is extensively used in the synthesis of polyacrylates and other acrylic polymers. These materials are known for their excellent adhesion, flexibility, and resistance to environmental factors. Key applications include:

- Coatings : Acrylic polymers are used in paints and coatings due to their durability and weather resistance.

- Adhesives : They provide strong bonding capabilities in various industrial applications.

- Textiles : Acrylic fibers are utilized for their lightweight and insulating properties.

Table 1: Properties of Acrylic Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | 100 °C |

| Tensile Strength | 30-50 MPa |

| Elongation at Break | 20-50% |

| Solubility in Water | Low |

Bioconjugation and Biomolecule Modification

This compound serves as a reagent for the selective modification of biomolecules, such as proteins and carbohydrates. This application is crucial in biochemistry for enhancing the properties of biomolecules.

- Functional Group Introduction : The compound can introduce new functional groups to biomolecules, altering their solubility and charge characteristics.

- Drug Delivery Systems : Its derivatives are used to create controlled-release formulations for pharmaceuticals.

Synthesis of Anhydride Prodrugs

Research has demonstrated that this compound can be utilized to create prodrugs that improve the bioavailability of certain medications. For instance, studies involving ibuprofen have shown that conjugating the drug with acrylic polymers via anhydride bonds can enhance its therapeutic effects while minimizing side effects .

Case Study: Ibuprofen Prodrug Development

In a study, ibuprofen was conjugated with polyacrylic acid using this compound, resulting in a sustained release profile. The conjugates were characterized using various techniques, including:

- Infrared Spectroscopy

- Nuclear Magnetic Resonance

- Scanning Electron Microscopy

The results indicated a drug loading capacity of up to 30% with high reaction yields (75–95%) .

Environmental Applications

This compound is also being explored for its potential in environmental applications. Its use in the synthesis of biodegradable polymers is gaining attention as industries seek sustainable alternatives to traditional plastics.

Table 2: Environmental Impact of Acrylic Polymers

| Polymer Type | Biodegradability | Applications |

|---|---|---|

| Polyacrylate | Moderate | Coatings, adhesives |

| Poly(lactic acid) | High | Packaging, disposable items |

Industrial Processes

In industrial settings, this compound is involved in various chemical processes:

- Crosslinking Agents : It acts as a crosslinker in the production of thermosetting resins.

- Intermediate in Organic Synthesis : It serves as a precursor for the synthesis of other chemical compounds, including specialty acrylate monomers.

Mechanism of Action

The mechanism of action of acrylic anhydride involves nucleophilic acyl substitution reactions. In these reactions, the nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group and forming the final product .

Molecular Targets and Pathways: this compound primarily targets nucleophilic sites in molecules, such as hydroxyl, amino, and thiol groups. The pathways involved include the formation of esters, amides, and other derivatives through nucleophilic acyl substitution .

Comparison with Similar Compounds

Acrylic anhydride can be compared with other similar compounds such as meththis compound, acryloyl chloride, and methacryloyl chloride:

Meththis compound: Similar in structure but contains a methyl group on the alpha carbon.

Acryloyl Chloride: Contains a chlorine atom instead of the anhydride group.

Methacryloyl Chloride: Similar to acryloyl chloride but with a methyl group on the alpha carbon.

This compound is unique due to its ability to form cyclic anhydrides on polymerization, which distinguishes it from other similar compounds .

Biological Activity

Acrylic anhydride, a compound derived from acrylic acid, is gaining attention for its potential biological activities, particularly in the fields of medicine and materials science. This article explores the biological effects, synthesis, and applications of this compound, supported by case studies and research findings.

Overview of this compound

This compound is primarily utilized in the production of polymers and as a chemical intermediate in various industrial applications. Its structure allows for the formation of reactive sites that can participate in polymerization and other chemical reactions.

Biological Activity

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of polymers derived from this compound. For instance, terpolymer gels synthesized from acrylic acid and acrylonitrile have shown significant antibacterial and antifungal properties. Specifically, one study reported that a terpolymer containing a high percentage of acrylonitrile exhibited broad-spectrum antibacterial activity against Gram-negative bacteria .

Table 1: Antimicrobial Activity of Terpolymers Derived from this compound

| Terpolymer Composition | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| 4:1:16 (Acrylic Acid:Acrylamide:Acrylonitrile) | High | Moderate |

| 1:1:3 (Acrylamide:Acrylonitrile:Acrylamido-2-methylpropane sulfonic acid) | Moderate | High |

2. Hemagglutination Inhibition

Another significant finding involves the use of poly(this compound) (pAAn) derivatives as inhibitors of viral hemagglutination. Research demonstrated that specific derivatives of pAAn could effectively inhibit the agglutination of erythrocytes induced by influenza virus A. The most potent inhibitors were found to be those with aromatic side chains, which enhanced their biological activity significantly .

Table 2: Hemagglutination Inhibition Potency of pAAn Derivatives

| Polymer Derivative | Minimum Inhibitory Concentration (nM) |

|---|---|

| pAA(NeuAc-L: t-3-(2'-naphthyl)alanine) | 0.5 |

| Parent co-polymeric pAA(NeuAc-L) | 5 |

Case Studies

Case Study 1: Antiviral Applications

In a study focused on antiviral applications, researchers synthesized various pAAn derivatives and assessed their efficacy against influenza virus A. The results indicated that polymers with multiple copies of sialic acid significantly reduced viral adsorption to host cells, demonstrating potential for therapeutic applications in viral infections .

Case Study 2: Biocompatibility in Biomedical Applications

Another area of exploration is the biocompatibility of this compound-derived materials in biomedical applications. A study evaluated the cytotoxicity of acrylic-based hydrogels on human cell lines, revealing that certain formulations exhibited low cytotoxicity while maintaining mechanical integrity suitable for tissue engineering .

Synthesis Methods

The synthesis of this compound typically involves transanhydridization reactions, where acrylic acid reacts with different anhydrides under specific catalytic conditions. Innovations in green chemistry have led to more efficient methods for synthesizing acrylic acid from biomass-derived sources, emphasizing sustainability in chemical manufacturing .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for acrylic anhydride in laboratory settings?

this compound is synthesized via two primary methods:

- Acid-catalyzed reaction : Reacting acrylic acid with acetic anhydride using catalysts like paratoluene sulfonic acid and copper methacrylate under reduced pressure (30 mmHg), followed by fractional distillation to isolate the product (82–82.5°C) .

- Catalytic acylation : Employing fatty acid anhydrides (e.g., general formula R-CO-O-CO-R') with (meth)acrylic acid in the presence of metal catalysts (e.g., electronegativity ≥1.0) to improve reaction efficiency and reduce byproducts .

Q. How is this compound characterized for purity and structural integrity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies ester and anhydride functional groups.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms carbonyl stretches (1770–1820 cm⁻¹) and monitors reaction progress.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity by detecting residual monomers or byproducts.

- Titration : Measures active anhydride content via hydrolysis with standardized alkaline solutions .

Q. What are the key applications of this compound in polymer science?

- Hydrogels : Crosslinking agent to control swelling behavior in hydrogels using copolymers like poly(ethylene-co-maleic anhydride) .

- Coatings : Synthesizing anhydride-acrylic copolymers for durable, water-borne coatings with tailored hardness (Rockwell 55–60) .

- Nanocomposites : In-situ polymerization with silicates (e.g., nano-SiO₂) to enhance mechanical properties in phosphate-free detergents .

Q. What analytical methods are used to monitor this compound reactions?

- In-situ FTIR : Tracks anhydride consumption during copolymerization.

- High-Performance Liquid Chromatography (HPLC) : Quantifies residual monomers.

- Differential Scanning Calorimetry (DSC) : Assesses thermal stability post-polymerization .

Advanced Research Questions

Q. How can reaction yields be optimized in this compound synthesis?

- Parameter tuning : Molar ratios (1.5:1 acetic anhydride to acrylic acid), catalyst concentration (0.5–2 wt%), and temperature (80–85°C under reduced pressure).

- Byproduct removal : Distillation or molecular sieves to eliminate acetic acid, shifting equilibrium toward product formation .

Q. What challenges arise in handling and storing this compound?

- Hydrolysis sensitivity : Moisture converts it to acrylic acid; storage requires desiccants (e.g., silica gel) and inert atmospheres (N₂/Ar).

- Stabilization : Inhibitors like Topanol (0.2%) prevent radical polymerization during storage .

Q. How does this compound’s reactivity influence copolymer design?

- Crosslinking : Anhydride groups undergo ring-opening reactions with amines/alcohols, forming covalent networks in hydrogels or coatings.

- Property modulation : Copolymerizing with methyl methacrylate (5–20% this compound) enhances hardness (Rockwell 55–60) and thermal resistance .

Q. What sustainable synthesis methods exist for this compound?

- Biomass-derived routes : Catalytic oxidation of furfural (from lignocellulosic waste) to acrylic acid and maleic anhydride. Challenges include competing reaction pathways and scalability .

Q. How can contradictory data on copolymer properties be resolved?

- Experimental design : Use Design of Experiments (DoE) to isolate variables (e.g., initiator concentration, crosslinker density).

- Validation : Rheology and Dynamic Mechanical Analysis (DMA) correlate molecular structure with mechanical performance .

Q. What mechanistic insights explain this compound’s acylation behavior?

Properties

IUPAC Name |

prop-2-enoyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-3-5(7)9-6(8)4-2/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJOQCYCJMAIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25301-00-2 | |

| Record name | 2-Propenoic acid, anhydride, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25301-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70942685 | |

| Record name | Prop-2-enoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-76-5, 61932-59-0 | |

| Record name | Acrylic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acryloxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061932590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prop-2-enoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acrylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRYLIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4BYS5VWG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.